1-(6,7-Dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one
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Description
The compound “1-(6,7-Dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one” belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of pyrazolopyrimidines has been extensively studied. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a fused pyrazole and pyrimidine ring . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
Pyrazolopyrimidines are known to undergo a variety of chemical reactions. For instance, they can participate in 1,3-dipolar cycloadditions of azomethine imines, which are important reactions to obtain pyrazoles with variable degree of saturation .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidines can vary widely depending on the specific compound. For instance, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Mechanism of Action
While the specific mechanism of action for “1-(6,7-Dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one” is not mentioned in the search results, it is known that one isomer of pyrazolopyrimidines, known as pyrazolo[1,5-a]pyrimidine, is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .
Future Directions
Pyrazolopyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . This suggests that they may have potential for further exploration in the field of materials science and biological interactions .
Properties
IUPAC Name |
1-(6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-2-9(13)11-6-3-7-12-8(11)4-5-10-12/h2,4-5H,1,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJJGLWDKZSGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN2C1=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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